molecular formula C12H16BrN3O B7511548 N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide

N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide

Cat. No. B7511548
M. Wt: 298.18 g/mol
InChI Key: BUSGARXELZBCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the late 1990s and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide is not yet fully understood, but it is believed to act as a selective antagonist of the 5-HT1B receptor. This receptor is thought to play a role in the regulation of mood and anxiety, and blocking its activity may lead to the anxiolytic and antidepressant effects observed with N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide.
Biochemical and Physiological Effects:
In addition to its anxiolytic and antidepressant effects, N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant-like effects. It has also been shown to modulate the activity of GABA receptors, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for investigating the role of the 5-HT1B receptor in various physiological and behavioral processes. One limitation, however, is that its effects may be species-specific and may not translate directly to humans.

Future Directions

There are several potential future directions for research on N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide. One area of interest is in further investigating its potential therapeutic applications, particularly in the treatment of anxiety and depression. Another area of interest is in investigating its effects on other physiological and behavioral processes, such as learning and memory. Finally, there is also potential for the development of new drugs based on the structure of N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide, which may have improved efficacy and fewer side effects compared to existing treatments.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide involves several steps, starting with the reaction of 2-bromobenzoic acid with 4-methylpiperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a carboxylic acid derivative, such as an amide or ester, to yield the final product.

Scientific Research Applications

N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of anxiety and depression. Several studies have shown that the compound has anxiolytic and antidepressant-like effects in animal models, suggesting that it may be a promising candidate for the development of new drugs for these conditions.

properties

IUPAC Name

N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-15-6-8-16(9-7-15)12(17)14-11-5-3-2-4-10(11)13/h2-5H,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSGARXELZBCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-4-methylpiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.